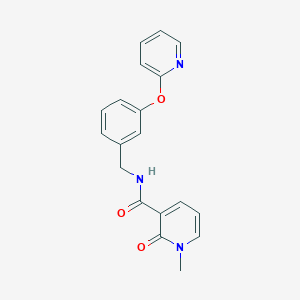

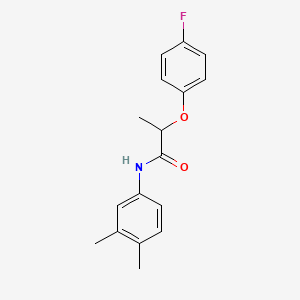

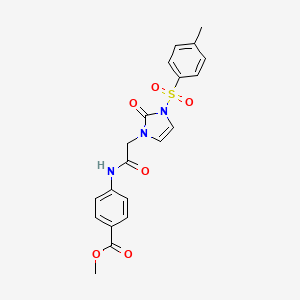

1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. It was first identified in 2005 and has since been studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

One application area for pyridine derivatives is in photocatalytic degradation, where these compounds serve as model pollutants. For example, the kinetics and products of the TiO2 photocatalytic degradation of pyridine in water have been extensively studied, revealing insights into the degradation pathways and the formation of various intermediates and end products (Maillard-Dupuy et al., 1994).

Synthesis of Novel Organic Compounds

Research into pyridine derivatives has also led to the synthesis of novel organic compounds with potential therapeutic applications. For instance, studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlight the versatility of pyridine derivatives in creating complex molecules that could serve as pharmaceutical leads or materials with unique properties (Bakhite et al., 2005).

Biological Applications and Analgesic Properties

Several pyridine derivatives have been investigated for their biological activities, including as potential analgesics. Methylation of the pyridine moiety in specific molecules has been explored as a method to enhance their analgesic properties, revealing that modifications to the pyridine nucleus can significantly impact biological activity (Ukrainets et al., 2015).

Aggregation Enhanced Emission Properties

The exploration of pyridyl substituted benzamides has unveiled compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing the potential of pyridine derivatives in the development of advanced materials for sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).

Antibacterial Agents

The structural framework of pyridine derivatives has also been manipulated to produce antibacterial agents, demonstrating the broad utility of these compounds in medicinal chemistry. Research into pyridonecarboxylic acids and their analogues has resulted in the identification of compounds with significant antibacterial activity, suggesting the potential for developing new classes of antibiotics (Egawa et al., 1984).

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-11-5-8-16(19(22)24)18(23)21-13-14-6-4-7-15(12-14)25-17-9-2-3-10-20-17/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNRZCODBSSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)